Monomethyl Maleate (CAS 3052-50-4): A Comprehensive Technical Guide
Monomethyl Maleate (CAS 3052-50-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl maleate (B1232345) (CAS 3052-50-4), the monomethyl ester of maleic acid, is a versatile chemical intermediate with significant applications in polymer chemistry. While it serves as a monomer in the production of various copolymers, its primary relevance to the drug development field lies in its role as a key precursor to its biologically active isomer, monomethyl fumarate (B1241708). This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of monomethyl maleate. Crucially, it elucidates the isomerization process to monomethyl fumarate and details the latter's mechanisms of action as a therapeutic agent, focusing on the Nrf2 and GPR109A signaling pathways. This document aims to be a comprehensive resource for researchers and professionals in the field, providing detailed experimental protocols and clear visual representations of key processes.
Chemical and Physical Properties
Monomethyl maleate is a colorless to pale yellow liquid with a slightly sweet odor.[1] It is soluble in organic solvents such as ethanol (B145695) and ether, but has limited solubility in water.[1] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3052-50-4 | [2][3][4][5][6][7] |
| IUPAC Name | (2Z)-4-methoxy-4-oxobut-2-enoic acid | [8] |
| Synonyms | Maleic acid monomethyl ester, Methyl hydrogen maleate | [2][3][4][5][6][7][8] |
| Molecular Formula | C₅H₆O₄ | [2][3][4][5][6][7] |
| Molecular Weight | 130.10 g/mol | [3][4][6] |
| Melting Point | 93 °C (decomposes) | [9] |
| Boiling Point | 250.0 ± 23.0 °C at 760 mmHg | [9] |
| Density | 1.26 g/cm³ | [7] |
Spectroscopic Data
Detailed spectroscopic data is essential for the identification and characterization of monomethyl maleate.
Mass Spectrometry
The mass spectrum of monomethyl maleate shows characteristic fragmentation patterns.
| m/z | Relative Intensity (%) |
| 54.0 | 99.99 |
| 113.0 | 81.13 |
| 26.0 | 71.96 |
| 31.0 | 31.96 |
| 29.0 | 23.71 |
| Data obtained from PubChem.[8] |
NMR Spectroscopy
Experimental Protocols
Synthesis of Monomethyl Maleate from Maleic Anhydride (B1165640)
Monomethyl maleate is synthesized via the esterification of maleic anhydride with methanol (B129727).[10][11][12][13] This reaction is typically a straightforward ring-opening alcoholysis.
Materials:
-
Maleic anhydride
-
Methanol
-
Reaction flask with a stirrer and reflux condenser
Procedure:
-
In a reaction flask, dissolve maleic anhydride in methanol. A slight excess of methanol can be used to ensure complete reaction.[12]
-
The reaction is exothermic and can be initiated by gentle heating to approximately 50-60°C.[14] Once initiated, the reaction can proceed without further heating.
-
Stir the reaction mixture at a controlled temperature, typically between 45-90°C, for a period of 30 to 60 minutes.[12]
-
The completion of the reaction can be monitored by the disappearance of solid maleic anhydride.
-
The resulting product is monomethyl maleate, which can be used directly in the next step or purified if necessary.
Isomerization of Monomethyl Maleate to Monomethyl Fumarate
The biologically active isomer, monomethyl fumarate, is obtained through the isomerization of monomethyl maleate. This can be achieved using a catalyst.[10][11][12]
Materials:
-
Monomethyl maleate
-
Lewis acid catalyst (e.g., AlCl₃, ZnCl₂, SnCl₄, TiCl₄) or another isomerization agent (e.g., fumaryl (B14642384) chloride, thiourea).[10][11][14]
-
Solvent (e.g., toluene (B28343), ethyl acetate).[10][11]
-
Reaction flask with a stirrer and reflux condenser.
Procedure:
-
To the reaction mixture containing monomethyl maleate, add a suitable solvent such as toluene or ethyl acetate.[10][11]
-
Introduce the Lewis acid catalyst to the solution.[10]
-
Heat the reaction mixture to a temperature between 70-100°C and maintain for several hours (e.g., 4-5 hours).[11][13]
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, NMR) to confirm the conversion to monomethyl fumarate.
-
Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration and washing.[13]
Applications in Polymer Chemistry
Monomethyl maleate is utilized as an unsaturated monomer in the synthesis of various polymers. It can be copolymerized with other monomers to produce materials with specific properties. For instance, it is used in the manufacturing of unsaturated polyester (B1180765) resins.[3][4]
Relevance in Drug Development: The Role of Monomethyl Fumarate
While monomethyl maleate itself is not known to be biologically active, its isomer, monomethyl fumarate , is the active metabolite of the approved multiple sclerosis drug, dimethyl fumarate.[15] Therefore, the primary interest of drug development professionals in monomethyl maleate is as a direct precursor to monomethyl fumarate.
Mechanism of Action of Monomethyl Fumarate
Monomethyl fumarate exerts its therapeutic effects through two primary signaling pathways:
Monomethyl fumarate is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[15] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. The mechanism of activation involves the S-alkylation of Keap1, an inhibitor of Nrf2.[15] This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of its target genes. This pathway is crucial for cellular defense against oxidative stress and inflammation.[15][16]
Monomethyl fumarate is also an agonist of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][17] This receptor is expressed on various immune cells, including keratinocytes and Langerhans cells in the skin.[1][17] Activation of GPR109A by monomethyl fumarate is involved in its anti-inflammatory effects and is also associated with the common side effect of flushing.[1][17] The downstream signaling involves the production of prostanoids like prostaglandin (B15479496) E2 (PGE2) through the activation of cyclooxygenase-2 (COX-2).[17]
Safety and Handling
Monomethyl maleate is classified as a skin and eye irritant.[18] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[18] It is recommended to work in a well-ventilated area.[18] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Monomethyl maleate (CAS 3052-50-4) is a valuable chemical intermediate, particularly in the synthesis of polymers. For the drug development community, its significance is intrinsically linked to its role as a direct precursor to the biologically active monomethyl fumarate. A thorough understanding of its synthesis, properties, and the subsequent isomerization to monomethyl fumarate is crucial for the development of fumarate-based therapeutics. The detailed mechanisms of action of monomethyl fumarate via the Nrf2 and GPR109A pathways highlight the therapeutic potential of this class of compounds in treating diseases with inflammatory and oxidative stress components. This guide provides a foundational resource for scientists and researchers working with or interested in this important molecule.
References
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